molecular formula C18H35NO3Si B2661936 Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate CAS No. 1272655-91-0

Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B2661936
CAS No.: 1272655-91-0
M. Wt: 341.567
InChI Key: XAYBFASIKQZINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate is a spirocyclic compound featuring a 2-azaspiro[4.5]decane core modified with a tert-butyldimethylsilyl (TBS) ether at the 8-position and an ethyl ester at the 3-position. Its structural complexity, including the silicon-based protecting group and spirocyclic framework, makes it valuable for studying steric and electronic effects in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-[tert-butyl(dimethyl)silyl]oxy-2-azaspiro[4.5]decane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3Si/c1-7-21-16(20)15-12-18(13-19-15)10-8-14(9-11-18)22-23(5,6)17(2,3)4/h14-15,19H,7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYBFASIKQZINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCC(CC2)O[Si](C)(C)C(C)(C)C)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The final step usually involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Industrial production would also focus on ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate is C18H35NO3SiC_{18}H_{35}NO_3Si, with a molecular weight of 341.56 g/mol. The compound features a spirocyclic structure that contributes to its biological activity and reactivity in chemical processes.

Drug Development

This compound is primarily researched for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its spirocyclic structure provides a framework for the development of novel drugs targeting various biological pathways.

  • Antiviral Activity : Studies have suggested that derivatives of this compound may exhibit antiviral properties, making them candidates for further investigation in antiviral drug development .
  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a potential candidate for treating neurological disorders .

Case Study: Synthesis of Analogues

Recent research has focused on synthesizing analogues of this compound to enhance efficacy and reduce side effects in drug formulations. A notable case study demonstrated the successful synthesis of a derivative that showed improved solubility and bioavailability compared to earlier compounds .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic structures. Its synthesis can be achieved through various methodologies, which include:

  • Multi-step Synthetic Routes : Recent patents detail efficient multi-step processes for synthesizing this compound, emphasizing cost-effectiveness and scalability for industrial applications .
  • Reactions with Electrophiles : The tert-butyldimethylsilyl group enhances the electrophilicity of the azaspiro structure, facilitating reactions with various electrophiles to form new compounds with diverse functionalities .

Table 2: Synthetic Routes Overview

StepReaction TypeConditionsYield (%)
1Nucleophilic substitutionGlycol dimethyl ether, 0-20°CHigh
2CyclizationToluene, 0-20°CModerate
3ReductionMethanol, 50°CHigh
4DeprotectionAcetone/water mix, 70°CHigh

Analytical Techniques

This compound is utilized in various analytical techniques to study its properties and interactions:

  • Chromatography : High-performance liquid chromatography (HPLC) is commonly employed to purify and analyze this compound during research studies.
  • Spectroscopic Methods : Techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are used to elucidate the structure and confirm the purity of synthesized compounds.

Mechanism of Action

The mechanism of action of Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The TBDMS group can also be selectively removed to expose reactive sites, allowing for further chemical modifications .

Comparison with Similar Compounds

Structural Features

The compound’s spiro[4.5]decane core and functional groups differentiate it from analogous structures. Key comparisons include:

Compound Name Spiro Ring Substituents Ester Group Key Structural Differences Reference
Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate [4.5] TBS-O at C8, ethyl ester at C3 Ethyl Silicon-based protecting group; no additional N
Tert-butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate (3.70) [4.5] Methyl at C8, tert-butyl ester at N1 tert-Butyl Ester at nitrogen; lacks TBS group
Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate [4.5] Oxo at C3, methyl at C2, oxygen in spiro core Ethyl Oxa-azaspiro hybrid; ketone functionality
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate [4.5] Boc-protected N2, free N8 tert-Butyl Dual nitrogen sites; no TBS or ester at C3
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate [4.4] Ethyl ester at C7 Ethyl Smaller spiro ring ([4.4] vs. [4.5])

Key Observations :

  • Spiro Ring Size : The [4.5] decane core distinguishes it from smaller ([4.4]) or larger ([5.5]) spiro systems, influencing ring strain and conformational flexibility .
  • Protecting Groups : The TBS group enhances steric bulk and hydrolytic stability compared to tert-butyl esters or Boc groups .
  • Functionalization : The ethyl ester at C3 contrasts with nitrogen-located esters (e.g., 3.70), altering reactivity in coupling reactions .
Spectroscopic Data
  • TBS Signature : The TBS group in the target compound generates distinct $^1$H NMR signals (δ 0.08–0.12 ppm for Si(CH$3$)$2$) and $^{13}$C NMR peaks near δ 18–25 ppm (Si-C), consistent with silyl ethers in .
  • Ester Groups : Ethyl esters show characteristic triplet signals for CH$3$ (δ ~1.25 ppm) and quartets for CH$2$ (δ ~4.1 ppm), whereas tert-butyl esters exhibit singlets at δ 1.44 ppm .

Biological Activity

Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate, a compound with the CAS number 1272655-91-0, is gaining attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H35NO3Si
  • Molecular Weight : 341.6 g/mol
  • Structure : The compound features a spirodecane structure which contributes to its unique biological activity.

The biological activity of this compound is primarily linked to its role as a potential antioxidant and neuroprotective agent. Several studies have explored its effects on cellular models subjected to oxidative stress.

  • Antioxidant Properties : The compound has shown promise in quenching free radicals in various experimental setups, which is critical for protecting cells from oxidative damage.
  • Neuroprotection : Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress, particularly in models using tert-butyl hydroperoxide (tBHP) as an oxidative agent.

Study on HepG2 Cells

A study investigated the protective effects of this compound against tBHP-induced cytotoxicity in HepG2 cells. The findings suggested that the compound significantly reduced cell death and maintained mitochondrial integrity, indicating its role in promoting cell survival under oxidative stress conditions.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell TypeTreatmentKey Findings
HepG2tBHP + CompoundReduced apoptosis and preserved mitochondrial function.
SH-SY5YtBHP + CompoundEnhanced cell viability and reduced oxidative stress markers.
HUVECtBHP + CompoundImproved antioxidant enzyme levels and reduced ROS.

Pharmacological Applications

This compound is being explored for various therapeutic applications:

  • Neurodegenerative Diseases : Due to its neuroprotective properties, it may have applications in treating conditions like Alzheimer's and Parkinson's disease.
  • Liver Protection : Its ability to mitigate oxidative stress suggests potential use in hepatoprotection during drug-induced liver injuries.

Q & A

Q. What are the standard synthetic routes for Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving spirocyclic intermediate formation and silyl ether protection. A representative approach includes:

Spirocyclic Core Formation : Reacting 8-oxa-2-azaspiro[4.5]decan-1-one with Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) using triethylamine (TEA) and DMAP as catalysts. This step achieves Boc protection of the amine .

Hydroxylation : Reduction of the ketone group in the spirocyclic intermediate using lithium triethylborohydride (SuperHydride®) in THF at -78°C, followed by oxidation control with hydrogen peroxide .

Silyl Ether Formation : Reaction of the hydroxylated intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) in DCM to introduce the silyl protecting group .

Esterification : Ethyl esterification via coupling with ethyl chloroformate or similar reagents under anhydrous conditions .

Q. Key Optimization Parameters :

  • Temperature control (-78°C for reductions to prevent side reactions).
  • Use of DMAP to enhance Boc protection efficiency .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

Methodological Answer: Structural confirmation relies on a combination of techniques:

NMR Spectroscopy :

  • ¹H NMR : Identifies proton environments (e.g., spirocyclic CH₂ groups, ethyl ester protons, TBDMS methyl signals).
  • ¹³C NMR : Confirms carbonyl (C=O) and quaternary carbons in the spiro system .

FT-IR : Detects functional groups (e.g., C=O ester stretch at ~1740 cm⁻¹, Si-O stretch at ~1250 cm⁻¹) .

HR-MS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

X-ray Crystallography (if applicable): Resolves stereochemistry and spirocyclic conformation, as demonstrated in related spiro compounds (e.g., crystal parameters: triclinic system, space group P1) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Safety protocols align with OSHA and GHS standards:

Personal Protective Equipment (PPE) :

  • Gloves : Nitrile or neoprene gloves inspected for integrity before use. Dispose of contaminated gloves immediately .
  • Eye Protection : Safety goggles coupled with a face shield to prevent splashes .

Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .

Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the silyl ether .

Spill Management : Absorb with inert material (e.g., sand) and avoid water to prevent reactive byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized during silyl ether formation?

Methodological Answer: Optimization strategies include:

Solvent Selection : Anhydrous DCM or THF minimizes hydrolysis of TBDMSCl .

Base Choice : Imidazole or TEA effectively scavenge HCl generated during silylation, improving reaction efficiency .

Temperature Control : Room temperature (20–25°C) balances reaction rate and side-product formation.

Moisture Control : Rigorous drying of glassware and reagents (e.g., molecular sieves) prevents silyl ether cleavage .

Q. How to resolve contradictions in NMR data for stereoisomers of this spiro compound?

Methodological Answer:

Variable Temperature (VT) NMR : Detect dynamic rotational barriers in spiro systems by analyzing coalescence temperatures for diastereotopic protons .

Chiral Derivatization : Use enantiopure reagents (e.g., Mosher’s acid) to convert stereoisomers into diastereomers with distinct NMR signals .

Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign configurations .

Case Study : In related spiro compounds, VT-NMR at -40°C resolved overlapping signals for axial/equatorial CH₂ groups .

Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications :

  • Replace TBDMS with other silyl groups (e.g., TIPS) to study steric effects on bioactivity .
  • Vary the spiro ring size (e.g., [4.5] vs. [5.5]) to assess conformational flexibility .

Functional Group Interconversion :

  • Substitute the ethyl ester with methyl or benzyl esters to probe electronic effects .

Biological Assay Integration :

  • Test analogs in enzyme inhibition assays (e.g., proteases) with IC₅₀ comparisons to establish SAR trends .

Example : In anticonvulsant spiro derivatives, fluorophenoxy substitutions enhanced blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.